molecular formula C9H20OSi B080705 (Cyclohexyloxy)trimethylsilane CAS No. 13871-89-1

(Cyclohexyloxy)trimethylsilane

Cat. No. B080705
CAS RN: 13871-89-1
M. Wt: 172.34 g/mol
InChI Key: PGRDNHQIURCHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohexyloxy)trimethylsilane, also known as CHOTMS, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. CHOTMS has many applications in the field of biochemistry and is used to study the mechanism of action of various biological molecules.

Mechanism Of Action

The mechanism of action of (Cyclohexyloxy)trimethylsilane is related to its ability to protect hydroxyl groups in biological molecules. The trimethylsilyl group in (Cyclohexyloxy)trimethylsilane is relatively bulky and can effectively shield the hydroxyl group from reacting with other molecules. This property is useful in organic synthesis and is used to selectively protect hydroxyl groups in complex molecules.

Biochemical And Physiological Effects

(Cyclohexyloxy)trimethylsilane is not known to have any significant biochemical or physiological effects. It is a relatively inert compound that is not metabolized by the body. However, it is important to handle (Cyclohexyloxy)trimethylsilane with care as it is a flammable liquid that can cause skin irritation and is toxic if ingested.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (Cyclohexyloxy)trimethylsilane in lab experiments is its ability to selectively protect hydroxyl groups in complex molecules. This property is useful in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is also relatively easy to handle and is compatible with a wide range of solvents.
One of the limitations of using (Cyclohexyloxy)trimethylsilane is that it is a relatively expensive reagent compared to other protecting groups. It is also a flammable liquid that requires special handling and storage. Additionally, the trimethylsilyl group in (Cyclohexyloxy)trimethylsilane can be difficult to remove from the protected molecule, which can limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research using (Cyclohexyloxy)trimethylsilane. One area of interest is the development of new protecting groups that are more efficient and easier to remove than (Cyclohexyloxy)trimethylsilane. Another area of interest is the application of (Cyclohexyloxy)trimethylsilane in the synthesis of complex natural products and pharmaceuticals. Finally, there is potential for the use of (Cyclohexyloxy)trimethylsilane in the development of new bioconjugation strategies for the modification of proteins and peptides.

Scientific Research Applications

(Cyclohexyloxy)trimethylsilane has many applications in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent in organic synthesis and is used to modify various biological molecules. (Cyclohexyloxy)trimethylsilane is used to protect hydroxyl groups in carbohydrates, nucleotides, and amino acids. It is also used to modify peptides and proteins to improve their stability and solubility.

properties

CAS RN

13871-89-1

Product Name

(Cyclohexyloxy)trimethylsilane

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

cyclohexyloxy(trimethyl)silane

InChI

InChI=1S/C9H20OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3

InChI Key

PGRDNHQIURCHPZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OC1CCCCC1

Canonical SMILES

C[Si](C)(C)OC1CCCCC1

Other CAS RN

13871-89-1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 mole of cyclohexanol, 1.5 moles of trimethylchorosilane and 0.0005 moles of tetra-n-butyl ammonium bromide were reacted at the reflux temperature (54°-97° C.) as in Example 1 and then worked up by distillation.
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Synthesis routes and methods II

Procedure details

Trimethyl-cyclohexyloxy-silane was prepared according to the same procedure of Example 2, except that the raw materials were changed as cyclohexanol and trimethylsilyl chloride.
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